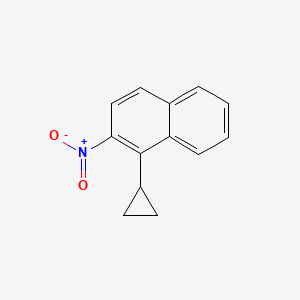

1-Cyclopropyl-2-nitronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Cyclopropyl-2-nitronaphthalene and related nitronaphthalene compounds involves various chemical reactions. For instance, nitronaphthalene derivatives react as Michael acceptors in the Corey-Chaykovsky reaction with alkyl phenyl selenones and alkyl diphenyl sulfonium salts, demonstrating a method for transition metal-free dearomatization (Antoniak & Barbasiewicz, 2019). Moreover, the synthesis of 1-nitronaphthalene, a related compound, can be achieved using nitric acid under mild conditions, showcasing an effective method for producing nitronaphthalene derivatives (Gong-an, Jiang-huan, & Xiaopeng, 2009).

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-nitronaphthalene is influenced by the presence of the cyclopropyl and nitro groups attached to the naphthalene core. The structure and reactivity of related nitronaphthalene compounds have been extensively studied, revealing insights into their chemical behavior. For example, studies on 1-nitronaphthalene have shown its planar and non-planar geometries in gas phases, indicating the influence of the nitro group on the molecular structure (Alparone & Librando, 2012).

Chemical Reactions and Properties

1-Cyclopropyl-2-nitronaphthalene undergoes various chemical reactions due to its functional groups. For instance, nitronaphthalene smoothly reacts with benzene and undergoes selective reduction with cyclohexane in the presence of aluminum chloride, demonstrating the compound's reactivity and potential for forming diverse organic structures (Zhu, Genaev, Salnikov, & Koltunov, 2018). Such reactions provide insights into the chemical properties and applications of nitronaphthalene derivatives.

Physical Properties Analysis

The physical properties of 1-Cyclopropyl-2-nitronaphthalene, such as solubility, melting point, and stability, are influenced by its molecular structure. Although specific studies on the physical properties of 1-Cyclopropyl-2-nitronaphthalene are limited, research on related compounds can offer valuable information. For example, the gas-phase atmospheric chemistry of nitronaphthalenes has been explored, indicating their photolytic behavior and reactions with various radicals, which indirectly provides insights into their physical properties (Atkinson, Aschmann, Arey, Zielinska, & Schuetzle, 1989).

Chemical Properties Analysis

The chemical properties of 1-Cyclopropyl-2-nitronaphthalene, such as reactivity with different chemicals and stability under various conditions, are key to understanding its applications and behavior in chemical syntheses. The reactivity of nitronaphthalene with dienes, leading to the formation of N-naphthylpyrroles, highlights the compound's versatility in organic synthesis (Paredes, Kneeteman, González-Sierra, & Mancini, 2003).

Aplicaciones Científicas De Investigación

Battery Material

1-Nitronaphthalene has been investigated as a battery depolarizer in magnesium reserve batteries. Its use in conjunction with a high-energy magnesium anode, where acetylene black is added to improve conductivity, shows promise in enhancing battery performance. This application capitalizes on the efficient reduction behavior of 1-nitronaphthalene (Thirunakaran et al., 1996).

Chemical Synthesis and Reaction Studies

- The Corey-Chaykovsky Cyclopropanation of Nitronaphthalenes with alkyl phenyl selenones and alkyl diphenyl sulfonium salts is an example of transition metal-free dearomatization. This process is significant in the synthesis of benzonorcaradienes and related systems (Antoniak & Barbasiewicz, 2019).

- Reactions of Organic Anions with α-Chloroalkyl Sulfones and Nitronaphthalene Derivatives result in vicarious nucleophilic substitution. This reaction is crucial for understanding the orientation patterns and pathways in organic synthesis (Mąkosza, Danikiewicz, & Wojciechowski, 1987).

Photochemical and Environmental Studies

- Gas-phase photolysis of nitronaphthalenes is a major degradation pathway in the atmosphere. Understanding the photolysis rate constants of compounds like 1-nitronaphthalene is essential for modeling environmental impact and atmospheric chemistry (Atkinson et al., 1989).

- The photochemical transformation of nitronaphthalenes, including their partitioning and decay in the atmosphere, has been studied in outdoor smog chambers. These studies are crucial for environmental assessments and regulatory policies (Feilberg et al., 1999).

Excited-State Dynamics

The study of excited-state dynamics in nitronaphthalene derivatives like 1-nitronaphthalene offers insights into intersystem crossing to the triplet manifold in femtoseconds. These findings are crucial for understanding photochemical processes in these compounds (Vogt, Reichardt, & Crespo-Hernández, 2013).

Bioactivation and Toxicology Studies

Bioactivation studies of 1-nitronaphthalene focus on its metabolism and the formation of toxic metabolites. These studies are vital for understanding the compound's impact on health, particularly its effects on the pulmonary system (Baldwin, Shultz, & Buckpitt, 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1-Cyclopropyl-2-nitronaphthalene are enzymes involved in biochemical pathways. The compound has been shown to interact with these enzymes, leading to changes in their activity

Mode of Action

1-Cyclopropyl-2-nitronaphthalene interacts with its targets through a mechanism that involves the opening of the cyclopropane ring. This reaction is thought to be enzymatically catalyzed, leading to the formation of a covalent bond with the target enzyme . This interaction alters the activity of the enzyme, leading to changes in the biochemical pathways in which the enzyme is involved.

Biochemical Pathways

The affected biochemical pathways involve the degradation of 1-nitronaphthalene. The initial step in this process is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene, an early intermediate in the naphthalene degradation pathway . The subsequent assimilation of 1,2-dihydroxynaphthalene seems to follow the well-established pathway for naphthalene degradation .

Pharmacokinetics

For instance, its cyclopropyl group could potentially influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of 1-Cyclopropyl-2-nitronaphthalene’s action are largely dependent on its interaction with its enzyme targets. The compound’s ability to form a covalent bond with these enzymes can lead to changes in their activity, which in turn can affect various cellular processes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-2-nitronaphthalene. For instance, the compound’s reactivity and stability can be affected by factors such as pH and temperature . Additionally, the presence of other substances in the environment, such as other chemicals or biological entities, can also influence the compound’s action

Propiedades

IUPAC Name |

1-cyclopropyl-2-nitronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-14(16)12-8-7-9-3-1-2-4-11(9)13(12)10-5-6-10/h1-4,7-8,10H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEKWFZNQBNRBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A](/img/no-structure.png)

![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)